1-Cyclopropyl-n-methylmethanamine

Overview

Description

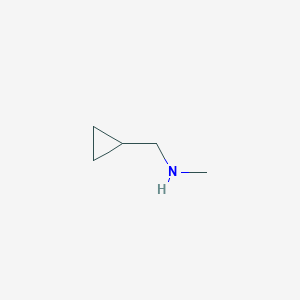

1-Cyclopropyl-n-methylmethanamine is an organic compound with the molecular formula C5H11N. It is a secondary amine, featuring a cyclopropyl group attached to a methylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-n-methylmethanamine typically involves the reduction of cyclopropanecarbonitrile. One common method includes the use of sodium borohydride and nickel dichloride in tetrahydrofuran under nitrogen protection. The reaction is carried out at temperatures between 20-45°C for 10-18 hours. After the reaction, the product is extracted and purified through rectification .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for larger scales. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-n-methylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Cyclopropylmethylamide or cyclopropylmethyl nitrile.

Reduction: Cyclopropylamine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 1-Cyclopropyl-n-methylmethanamine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds .

- Reactivity : The compound can undergo oxidation to form cyclopropylmethylamide or cyclopropylmethyl nitrile, and it can be reduced to cyclopropylamine, showcasing its potential in synthetic pathways.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe to study enzyme mechanisms. It has shown potential interactions with cytochrome P450 enzymes, where it may inactivate these enzymes through covalent modification .

- Pharmacological Studies : Preliminary studies suggest that derivatives of this compound exhibit biological activities such as antimicrobial and anticancer properties. These findings position it as a candidate for further pharmacological exploration .

Medicine

- Therapeutic Potential : Ongoing research is investigating its use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases or conditions associated with imidazole derivatives. Its structural features may enhance its efficacy as a lead compound in drug discovery .

- Neuropharmacology : The compound has been studied for its agonistic activity on serotonin receptors (5-HT2C), which are implicated in various neurological disorders. Modifications to its structure have been shown to improve receptor selectivity and potency, making it a focus of neuropharmacological research .

Industrial Applications

- Agrochemicals : this compound is utilized in the production of agrochemicals, where its unique properties can enhance the effectiveness of agricultural products .

Case Studies

- Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by ring scission, leading to enzyme modification .

- Pharmaceutical Development : Research into N-substituted derivatives has shown that modifying the compound's structure can significantly enhance its potency and selectivity for serotonin receptors, indicating potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-n-methylmethanamine involves its interaction with various molecular targets. For instance, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.

Comparison with Similar Compounds

Cyclopropylamine (C3H7N): A primary amine with similar structural features but different reactivity and applications.

Cyclopropylmethylamine (C4H9N): Another related compound with a different substitution pattern.

Cyclopropylmethylisopropylamine (C7H15N): A more complex amine with additional alkyl groups

Uniqueness: 1-Cyclopropyl-n-methylmethanamine is unique due to its secondary amine structure, which imparts distinct reactivity compared to primary amines like cyclopropylamine.

Biological Activity

1-Cyclopropyl-n-methylmethanamine (CAS Number: 18977-45-2) is an organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of a cyclopropyl group and a secondary amine. This unique structure contributes to its reactivity and potential interactions with various biological systems. The compound's molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. Research indicates that the compound can inactivate these enzymes through a mechanism that includes:

- One-electron oxidation at the nitrogen atom.

- Scission of the cyclopropane ring , leading to covalent modification of the enzyme .

This mechanism suggests that the compound may influence metabolic pathways involving drug metabolism and detoxification processes.

Biological Applications

This compound has been studied for several potential applications in biology and medicine:

- Pharmaceutical Intermediate : Its structure allows for the synthesis of various pharmaceutical compounds, making it a valuable intermediate in drug development.

- Enzyme Interaction Studies : The compound's ability to interact with cytochrome P450 enzymes positions it as a candidate for studying enzyme inhibition and drug-drug interactions.

- Agrochemical Production : It is also utilized in the synthesis of agrochemicals, indicating its industrial relevance.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopropylamine | Primary amine | Simpler structure; less reactivity compared to cyclopropylmethyl derivatives. |

| Cyclopropylmethylamine | Secondary amine | Similar reactivity but lacks the cyclopropane ring's unique properties. |

| 1-Ethyl-4-methylimidazole | Imidazole ring | Focused on imidazole without cyclopropane; known for antimicrobial properties. |

The secondary amine structure of this compound imparts distinct reactivity compared to primary amines like cyclopropylamine, making it a subject of interest for further research.

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic applications of this compound:

- In Vitro Studies : Preliminary investigations have shown that this compound exhibits moderate inhibition of cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism .

- Pharmacological Potential : Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties due to their structural features, warranting further investigation into their pharmacological efficacy .

- Toxicological Assessments : Toxicity studies suggest that while some derivatives exhibit promising biological activity, they also require thorough evaluation regarding their safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclopropyl-N-methylmethanamine, and how can purity be validated experimentally?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by purification using column chromatography. Purity validation requires 1H/13C NMR to confirm structural integrity (e.g., cyclopropyl proton signals at δ 0.40–0.76 ppm and methylamine protons at δ 2.88–3.26 ppm) and High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., calculated [M+H]+: 114.1277; observed: 114.1272) .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Cyclopropane’s ring strain enhances reactivity under acidic conditions, leading to potential ring-opening. Stability assays should use HPLC-UV to monitor degradation products at pH 2–12 over 24–72 hours. Buffered solutions (e.g., phosphate or acetate) are recommended to isolate pH-specific effects .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar amines?

- Methodological Answer : 13C NMR is essential for differentiating cyclopropyl carbons (δ 4.7–17.8 ppm) from other aliphatic amines. Infrared Spectroscopy (IR) can identify N-H stretching (3300–3500 cm⁻¹) and cyclopropane C-H bending (1000–1100 cm⁻¹). Cross-validate with gas chromatography-mass spectrometry (GC-MS) to resolve co-eluting analogs .

Advanced Research Questions

Q. How can chiral separation of this compound enantiomers be achieved, and what impact does stereochemistry have on receptor binding?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (95:5) mobile phase. Enantiomeric excess (ee) should exceed 98% for pharmacological studies. Stereochemistry significantly affects binding to serotonin receptors (e.g., 5-HT2C), where (R)-enantiomers show 10-fold higher affinity than (S)-forms in functional assays .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, agonist vs. antagonist mode). Standardize protocols using radioligand binding assays (e.g., [³H]-LSD for 5-HT2C) and calcium flux assays (FLIPR Tetra). Cross-reference with molecular docking simulations (AutoDock Vina) to validate binding poses against crystallographic receptor structures .

Q. What computational strategies predict metabolite pathways for this compound?

- Methodological Answer : Employ in silico tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism. Prioritize CYP3A4-mediated N-demethylation and cyclopropane ring hydroxylation. Validate predictions with LC-MS/MS using hepatocyte incubations and stable isotope-labeled internal standards .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) permeability while retaining target selectivity?

- Methodological Answer : Apply Lipinski’s Rule of Five and BBB score algorithms (e.g., BOILED-Egg model). Introduce halogen substituents (e.g., 5-fluoro) to improve lipophilicity (logP <3) without compromising solubility. Test BBB penetration via PAMPA-BBB assays and validate in vivo using microdialysis in rodent models .

Q. Methodological and Safety Considerations

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

- Methodological Answer : Use Schlenk line techniques under inert gas (N2/Ar) for moisture-sensitive steps. Monitor reaction progress with in situ FTIR to minimize exposure. Store intermediates at –20°C in flame-sealed ampoules with molecular sieves .

Q. How should researchers mitigate risks associated with cyclopropane ring-opening side reactions?

- Methodological Answer : Avoid strong acids/bases during purification. Use scavenger resins (e.g., QuadraPure TU) to trap reactive intermediates. Monitor for ring-opened byproducts (e.g., allylic amines) via TLC (Rf 0.3–0.5 in ethyl acetate:hexane) .

Q. Data Presentation Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in functional assays?

- Methodological Answer : Apply non-linear regression (GraphPad Prism) to calculate EC50/IC50 values. Use Schild analysis for antagonist studies. Report Hill slopes (nH) to assess cooperativity and validate with F-test comparisons of one-site vs. two-site binding models .

Properties

IUPAC Name |

1-cyclopropyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-5-2-3-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMCZWKUSUMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512946 | |

| Record name | 1-Cyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18977-45-2 | |

| Record name | 1-Cyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclopropylmethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.